1-Cyclohexyl-2-(4,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2,4,9,11-pentaen-7-yl)ethanol
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Overview
Description
Pyridino tricyclic compound 1 is a heterocyclic compound that features a tricyclic structure incorporating a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridino tricyclic compound 1 can be achieved through several methods. One common approach involves the construction of the pyridine ring on an indole fragment. For example, a three-component reaction involving indole-2-carbaldehyde, alkynes, and 2-bromoacetophenones in dimethylformamide at 110°C can yield pyridino tricyclic compound 1 in moderate yields . Another method involves cyclization using benzyl-substituted pyridines or a one-step process via aryne intermediates .
Industrial Production Methods: Industrial production of pyridino tricyclic compound 1 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Pyridino tricyclic compound 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyridino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or catalysis.
Major Products: The major products formed from these reactions include N-oxides, dihydropyridino derivatives, and various substituted pyridino compounds .
Scientific Research Applications
Pyridino tricyclic compound 1 has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of organic semiconductors and fluorescent molecular probes.
Mechanism of Action
Pyridino tricyclic compound 1 can be compared with other similar compounds, such as pyrido[1,2-a]indoles and indolo[2,1-a]isoquinolines. These compounds share a similar tricyclic structure but differ in the arrangement of the rings and the presence of additional functional groups . The unique properties of pyridino tricyclic compound 1, such as its specific reactivity and biological activity, distinguish it from these related compounds .
Comparison with Similar Compounds
- Pyrido[1,2-a]indoles
- Indolo[2,1-a]isoquinolines
- Pyrido[1,2-a]quinolines
Properties
Molecular Formula |
C17H21N3O |
---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
1-cyclohexyl-2-(4,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2,4,9,11-pentaen-7-yl)ethanol |
InChI |
InChI=1S/C17H21N3O/c21-17(12-4-2-1-3-5-12)8-15-13-6-7-18-9-14(13)16-10-19-11-20(15)16/h6-7,9-12,15,17,21H,1-5,8H2 |
InChI Key |
PCYLWVWPFZLSAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CC2C3=C(C=NC=C3)C4=CN=CN24)O |
Origin of Product |
United States |
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